
3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a type of heterocyclic compound . The “3-(4-methoxyphenoxy)-1-methyl” part suggests that there is a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinoxalinone ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoxalinone ring, with the methoxyphenoxy and methyl groups attached at the 3rd and 1st positions, respectively. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Quinoxalinones can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. The presence of the methoxyphenoxy and methyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the quinoxalinone ring and the attached groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Pharmacological Profile
3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone, due to its quinoxalinone structure, is part of a broader category of compounds that have shown diverse pharmacological activities. Quinoxalinone derivatives have been extensively studied for their significant pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. These compounds serve as crucial skeletons for the design of biologically active compounds, both natural and synthetic. Their versatility in organic synthesis and drug development highlights their potential as a pivotal tool for chemists aiming to develop new therapeutic agents with improved efficacy and safety (Ramli et al., 2014).
Anticorrosive Properties
Quinoxalinone derivatives, including those structurally related to this compound, have found applications as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. The presence of polar substituents enhances their adsorption and interaction with metal atoms, showcasing their utility in protecting materials from corrosion (Verma et al., 2020).
Biomedical Applications
Quinoxaline derivatives, including the specific compound , are known for their wide variety of biomedical applications. Modifying the quinoxaline structure can yield compounds with notable antimicrobial activities and potential treatments for chronic and metabolic diseases. This adaptability underscores the importance of quinoxaline and its derivatives in medicinal chemistry, providing a rich source of compounds for drug discovery and development (Pereira et al., 2015).
Material Science and Nanotechnology
In the realm of material science and nanotechnology, quinoxalinone derivatives are utilized for their unique properties. Hexaazatriphenylene (HAT) derivatives, closely related to quinoxalinone structures, have been employed in various applications, including semiconductors, sensors, and energy storage materials. These compounds' electron-deficient, rigid, and planar aromatic systems make them suitable for a wide range of molecular and macromolecular systems, highlighting their significance beyond pharmacological applications (Segura et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)21-12-9-7-11(20-2)8-10-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJDOYDSZZVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
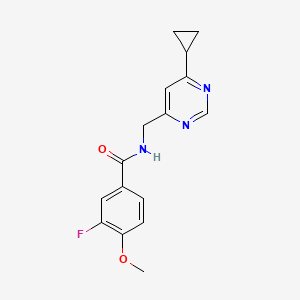
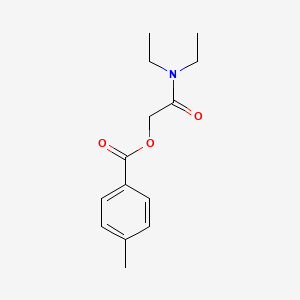

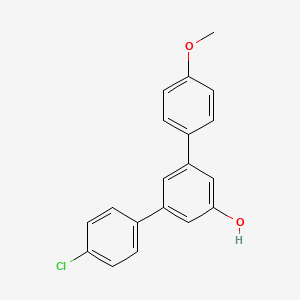
![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2642848.png)

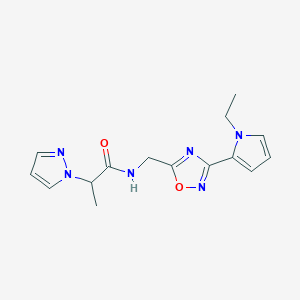
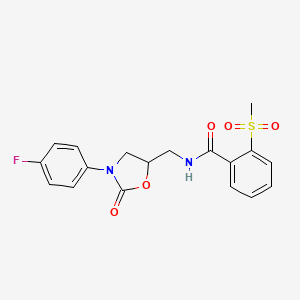
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)

![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)
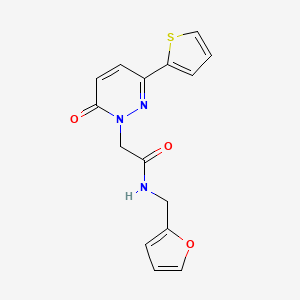
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
